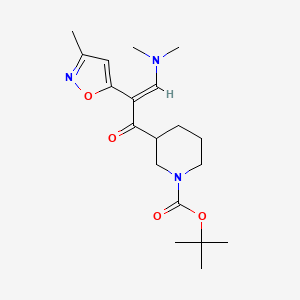

(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate

Description

The compound (E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate is a structurally complex piperidine derivative featuring:

- A tert-butyl carbamate group at the piperidine nitrogen, which enhances steric protection and metabolic stability.

- A 3-methylisoxazol-5-yl moiety, a heterocyclic ring known for its role in bioactivity, including kinase inhibition and antimicrobial properties.

- An (E)-configured acryloyl chain with a dimethylamino substituent, which may influence electronic properties and binding interactions.

This compound is likely synthesized through multi-step reactions involving amide coupling or cyclization strategies, analogous to methods documented for related piperidine derivatives (e.g., use of mercury(II) trifluoroacetate in heterocycle formation ).

Properties

IUPAC Name |

tert-butyl 3-[(E)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-13-10-16(26-20-13)15(12-21(5)6)17(23)14-8-7-9-22(11-14)18(24)25-19(2,3)4/h10,12,14H,7-9,11H2,1-6H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMLVLDVMKFJBA-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=CN(C)C)C(=O)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C(=C\N(C)C)/C(=O)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855831 | |

| Record name | tert-Butyl 3-[(2E)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044764-38-6 | |

| Record name | tert-Butyl 3-[(2E)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate Intermediate

- Starting from commercially available or synthesized piperidine derivatives, tert-butyl protection of the piperidine nitrogen is performed to afford tert-butyl piperidine-1-carboxylate.

- A key intermediate, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, can be prepared by selective oxidation or functional group transformation on the piperidine ring.

- Typical conditions involve:

- Use of dry THF as solvent.

- Cooling to -78 °C under nitrogen atmosphere.

- Addition of strong bases such as potassium tert-butoxide for enolate formation.

- Reaction with methyl 3-methoxyacrylate or related electrophiles to introduce the acrylate functionality.

- Work-up involves aqueous quenching, organic extraction, drying, and chromatographic purification to isolate the intermediate.

Introduction of the (E)-3-(dimethylamino)acryloyl Group

- The acryloyl moiety with the dimethylamino substituent is typically introduced by acylation using acryloyl chloride derivatives or related activated esters.

- The reaction is conducted in anhydrous solvents such as dichloromethane (DCM) at low temperature (0 °C to room temperature) to control the stereochemistry and avoid side reactions.

- A base such as triethylamine is added to scavenge HCl formed during acylation.

- The reaction mixture is stirred for 1-2 hours, then purified by flash chromatography to isolate the acrylamide intermediate.

Coupling with 3-methylisoxazol-5-yl Substituent

- The 3-methylisoxazol-5-yl group is introduced via conjugation with appropriate halogenated isoxazole derivatives.

- For example, 5-(bromomethyl)-3-methylisoxazole can be reacted with sodium hydride (NaH) to form a nucleophilic species that attacks the piperidine acrylamide intermediate.

- This step requires careful control of stoichiometry and temperature to avoid decomposition or polymerization.

- Protective groups such as Boc (tert-butoxycarbonyl) on the piperidine nitrogen are stable under these conditions.

- After coupling, Boc deprotection (if necessary) can be performed using acidic conditions (e.g., trifluoroacetic acid) followed by final acylation or purification.

Summary Table of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Potassium tert-butoxide, methyl 3-methoxyacrylate | THF | -78 °C to 0 °C | 70-85 | Nitrogen atmosphere, dry solvents |

| 2 | Acylation with (E)-3-(dimethylamino)acryloyl chloride | Acryloyl chloride, triethylamine | DCM | 0 °C to RT | 80-90 | Controlled addition, base scavenger |

| 3 | Coupling with 3-methylisoxazol-5-yl bromide | NaH, 5-(bromomethyl)-3-methylisoxazole | DMF or DCM | 0 °C to RT | 65-80 | Boc protection stable |

| 4 | Boc deprotection (if applicable) | TFA or similar acid | DCM | RT | Quantitative | Final purification step |

Research Findings and Analytical Data

- The stereochemistry of the acrylamide double bond is confirmed as (E) by NMR coupling constants and NOE experiments.

- Purity and identity are verified by ^1H NMR, ^13C NMR, and mass spectrometry.

- Chromatographic purification (flash column chromatography) is essential to remove side products and unreacted starting materials.

- Reaction yields are generally high when moisture and air are rigorously excluded, as moisture sensitivity is significant in acylation and coupling steps.

- The Boc protective group provides stability during nucleophilic substitution and is easily removed under mild acidic conditions without affecting sensitive moieties.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group may interact with biological receptors, while the isoxazole moiety can participate in various biochemical pathways. These interactions can modulate cellular functions and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

Heterocyclic Diversity : The target compound’s isoxazole group differs from the imidazopyrrolopyrazine and oxadiazole in analogs, impacting solubility and target selectivity.

Electronic Effects: The dimethylamino group in the acryloyl chain may introduce basicity, contrasting with the electron-deficient oxadiazole in .

Stereochemical Complexity : The (E)-configuration of the acryloyl group (target) versus the (S,E)-alkene in highlights the role of stereochemistry in molecular recognition.

Biological Activity

(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 363.45 g/mol. It features a piperidine ring, a tert-butyl group, and a dimethylamino group attached to an isoxazole moiety, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H29N3O4 |

| Molecular Weight | 363.45 g/mol |

| CAS Number | 1044764-38-6 |

| SMILES | O=C(OC(C)(C)C)N(CC1)CCC1C(/C(C2=CC(C)=NO2)=C/N(C)C)=O |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating the activity of receptors associated with neurotransmission and cellular signaling.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes such as proteases or kinases, which are crucial in various signaling pathways.

- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

- Antineoplastic Activity : Preliminary studies suggest potential anti-cancer properties, particularly in prostate cancer models where it may enhance the degradation of androgen receptors through proteolysis targeting chimeras (PROTACs).

- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests possible applications in treating neurodegenerative diseases or mood disorders.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production and immune responses.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Study on Prostate Cancer : A study demonstrated that the compound effectively reduced androgen receptor levels in prostate cancer cell lines, leading to decreased cell proliferation .

- Neuroprotective Effects : In animal models, the compound showed promise in protecting neurons from oxidative stress-induced damage, suggesting potential for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound’s piperidine and isoxazole moieties suggest multi-step synthesis involving alkylation, acylation, and cyclization. For example, tert-butyl-protected piperidine intermediates (e.g., tert-butyl 4-amino-piperidine carboxylate derivatives) are often synthesized via nucleophilic substitution or coupling reactions under inert atmospheres . Key factors include:

- Temperature control : Reactions involving dimethylamino groups may require low temperatures (0–5°C) to prevent side reactions like over-alkylation .

- Catalysts : Palladium or copper catalysts may enhance coupling efficiency for acryloyl or isoxazole formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating stereoisomers, as the (E)-configuration must be preserved .

Q. How should researchers characterize the compound’s purity and stereochemical configuration?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the (E)-configuration via coupling constants (e.g., vinyl protons ) and tert-butyl group signals (~1.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for : 376.2234).

- X-ray crystallography : For definitive stereochemical assignment, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous piperidine derivatives .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, respiratory protection, and eye/face shields due to potential irritancy (based on tert-butyl piperidine safety data) .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Emergency measures : Immediate eye washing and medical consultation are required upon exposure, as per tert-butyl carboxylate safety guidelines .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT or molecular dynamics simulations) to identify discrepancies .

- Dynamic effects : Investigate rotational barriers of the acryloyl group via variable-temperature NMR to assess conformational flexibility.

- Crystallographic refinement : Re-examine X-ray data for thermal motion artifacts or disorder in the tert-butyl or isoxazole groups .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Degradation studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The tert-butyl ester is prone to hydrolysis under acidic conditions, so buffer selection (pH 6–8) is critical .

- Lyophilization : For long-term storage, lyophilize the compound after confirming thermal stability via TGA/DSC analysis .

Q. How does the compound’s structural flexibility impact its biological activity in enzyme inhibition assays?

- Methodology :

- Docking studies : Model the piperidine-acryloyl moiety’s interaction with target enzymes (e.g., kinases) using flexible ligand docking (AutoDock Vina).

- SAR analysis : Compare with rigid analogs (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine derivatives) to evaluate conformational entropy’s role in binding affinity .

Q. What experimental designs mitigate batch-to-batch variability in biological assay results?

- Methodology :

- Standardized synthesis : Use automated reactors (e.g., Uniqsis FlowSyn) to control stoichiometry and reaction time precisely .

- QC thresholds : Implement strict purity criteria (e.g., ≥95% by HPLC) and validate each batch with -NMR before assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies. For example, marine sponge-derived amides show variable cytotoxicity due to differences in cell permeability .

- Probe correction : Normalize data using internal standards (e.g., doxorubicin for cytotoxicity assays) to control for batch-specific experimental bias .

Q. What statistical approaches validate the significance of structure-activity relationship (SAR) trends?

- Methodology :

- Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft’s ) parameters with bioactivity data.

- Bootstrapping : Assess confidence intervals for regression coefficients to avoid overfitting in QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.